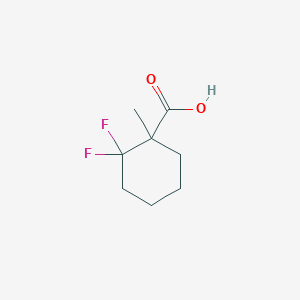

2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

2,2-difluoro-1-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-7(6(11)12)4-2-3-5-8(7,9)10/h2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAVEXAFMXHVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid

Technical Whitepaper: Physicochemical Profiling & Application of 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid

Executive Summary

2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid (CAS: 1780960-26-0) represents a specialized fluorinated building block in modern medicinal chemistry. By integrating a gem-difluoro motif adjacent to a quaternary carbon center, this scaffold offers a unique combination of metabolic stability, altered pKa, and defined conformational bias. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and utility in lead optimization, specifically addressing the "fluorine effect" on lipophilicity and acidity.

Chemical Identity & Structural Analysis

The molecule features a cyclohexane ring substituted at the C1 position with both a methyl group and a carboxylic acid, creating a quaternary center. The C2 position is modified with a gem-difluoro group.

| Property | Detail |

| IUPAC Name | 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid |

| CAS Number | 1780960-26-0 |

| Molecular Formula | C |

| Molecular Weight | 178.18 g/mol |

| SMILES | OC(=O)C1(C)CCCC1(F)F |

Conformational Landscape

The introduction of the gem-difluoro group at C2 and the quaternary center at C1 creates a highly specific conformational preference. Unlike unsubstituted cyclohexane, which flips rapidly between equivalent chair forms, this molecule exhibits a biased equilibrium driven by:

-

A-Strain (1,3-Diaxial Interactions): The bulky carboxyl group (-COOH) and methyl group (-CH

) compete for the equatorial position. The A-value of -COOH (1.4 kcal/mol) is slightly lower than -CH -

Electrostatic Repulsion: The dipoles of the C-F bonds at C2 interact with the carbonyl dipole of the carboxylic acid at C1. This repulsion often destabilizes conformations where the C=O and C-F bonds are syn-periplanar.

-

Gauche Effect: The 1,2-difluoro motif induces a gauche effect, but here the interaction is between the C1-substituents and the C2-fluorines.

Diagram 1: Conformational Equilibrium The following diagram illustrates the dynamic equilibrium between the two primary chair conformers.

Caption: Equilibrium between chair conformers is governed by the competition between steric bulk (favoring equatorial Methyl) and electrostatic repulsion (favoring equatorial COOH).

Physicochemical Properties Matrix

The strategic placement of fluorine atoms significantly alters the physicochemical profile compared to the non-fluorinated analog (1-methylcyclohexanecarboxylic acid).

| Property | Value (Predicted/Exp) | Impact on Drug Design |

| pKa (Acid) | 2.2 ± 0.3 | Significantly more acidic than non-fluorinated analog (pKa ~4.8) due to the |

| LogP | 2.0 ± 0.2 | Increased lipophilicity compared to non-fluorinated acid (LogP ~1.8) due to C-F hydrophobicity, partially offset by increased acidity. |

| TPSA | 37.3 Ų | Standard for carboxylic acids; fluorine does not contribute to TPSA but modulates the polarity of the surface. |

| H-Bond Donors | 1 | Carboxylic acid -OH. |

| H-Bond Acceptors | 4 | 2 Oxygens + 2 Fluorines (weak acceptors). |

| Rotatable Bonds | 1 | C1-COOH bond rotation is restricted by the adjacent gem-difluoro group. |

The Acidity Shift (pKa)

The most critical property change is the acidification of the carboxyl group. The electron-withdrawing inductive effect (-I) of the

-

Non-fluorinated: pKa

4.8 -

-Fluorinated: pKa

-

-Fluorinated (Target): pKa

This shift implies that at physiological pH (7.4), the molecule will be >99.9% ionized (anionic), which may limit passive membrane permeability unless masked as a prodrug (ester) or paired with a cationic counter-ion.

Synthetic Methodology

Synthesis of this quaternary, fluorinated scaffold requires a route that avoids elimination side reactions common with

Protocol: Synthesis from Ethyl 2-oxocyclohexanecarboxylate

Step 1: Construction of Quaternary Center (Methylation)

-

Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF.

-

Procedure: Suspend NaH (1.1 eq) in dry THF at 0°C. Add Ethyl 2-oxocyclohexanecarboxylate dropwise. Stir for 30 min to form the enolate. Add MeI (1.2 eq) and warm to room temperature.

-

Mechanism: The thermodynamic enolate is formed at the

-position (between ketone and ester), followed by S -

Yield: Typically 85-90%.

Step 2: Deoxofluorination (The Critical Step)

-

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, CH

Cl -

Procedure: Dissolve the methylated keto-ester in dry CH

Cl -

Note: The quaternary center at C1 prevents enolization toward the ester, reducing the risk of elimination to a conjugated enone. However, elimination toward C3 is possible.

-

Workup: Quench carefully with sat. NaHCO

(gas evolution!). Extract with DCM.[2]

Step 3: Ester Hydrolysis

-

Reagents: LiOH (3 eq), THF/Water (1:1).

-

Procedure: Stir the fluorinated ester with LiOH at 50°C for 4 hours. Acidify with 1M HCl to pH 1 to precipitate the acid or extract the free acid.

Diagram 2: Synthetic Pathway

Caption: Three-step synthetic route emphasizing the construction of the quaternary center prior to fluorination to minimize side reactions.

Applications in Drug Discovery

This building block is utilized to modulate the properties of lead compounds containing carboxylic acids or as a precursor to amines (via Curtius rearrangement).

Metabolic Blocking

The C2 position in cyclohexane rings is a common "soft spot" for metabolic oxidation by Cytochrome P450 enzymes (hydroxylation).

-

Mechanism: Replacing C-H bonds with C-F bonds (bond energy ~116 kcal/mol vs ~99 kcal/mol) renders the C2 position inert to oxidative metabolism.

-

Quaternary Effect: The methyl group at C1 blocks

-oxidation and glucuronidation sterically.

Bioisosterism & Selectivity

The gem-difluoro group acts as a bioisostere for a carbonyl group (C=O) or an ether oxygen (-O-) in terms of polarity, but without the H-bond acceptor capability of the carbonyl oxygen. This can be used to:

-

Improve lipophilicity (LogD) while maintaining a polar profile.

-

Lock conformation to improve binding affinity to a target protein pocket.

References

-

AChemBlock. (2024). Product Analysis: 2,2-difluoro-1-methylcyclohexane-1-carboxylic acid (CAS 1780960-26-0).[3] Retrieved from

-

Goss, K. U. (2008).[4] The pKa values of PFOA and other highly fluorinated carboxylic acids.[4][5] Environmental Science & Technology, 42(2), 456-458.[5]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Grounding for gauche effect and C-F bond properties).

-

PubChem. (2024). Compound Summary: 2,2-Difluorocyclohexane-1-carboxylic acid (CID 69151200). Retrieved from

-

Linclau, B., et al. (2016). Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring. Beilstein Journal of Organic Chemistry, 12, 2792–2802.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. 2,2-difluoro-1-methylcyclohexane-1-carboxylic acid 95% | CAS: 1780960-26-0 | AChemBlock [achemblock.com]

- 4. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

conformational analysis of 2,2-difluoro-1-methylcyclohexane derivatives

An In-depth Technical Guide to the Conformational Analysis of 2,2-Difluoro-1-methylcyclohexane Derivatives

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance therapeutic potential.[1][2] Among the various fluorinated motifs, the gem-difluoromethylene group is of particular interest, serving as a bioisostere for carbonyls and influencing local stereoelectronics.[3] This guide provides a comprehensive technical overview of the . We will explore the intricate balance between classical steric hindrance and subtle, fluorine-induced stereoelectronic effects. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and field-proven experimental and computational protocols to dissect the conformational landscape of these important structures.

Introduction: The "Fluorine Factor" in Cyclohexane Conformation

The cyclohexane chair is not a static entity but a dynamic equilibrium of interconverting conformers.[4] For a monosubstituted cyclohexane, the preference of the substituent for the more spacious equatorial position over the sterically hindered axial position is a foundational concept in stereochemistry, quantified by the 'A-value'.[5][6] The methyl group, for instance, has a well-established A-value of approximately 1.74 kcal/mol, reflecting the energetic penalty of 1,3-diaxial interactions—the steric repulsion between the axial methyl group and the axial hydrogens on the same face of the ring.[6][7]

The introduction of a gem-difluoro group at a position adjacent to the methyl-substituted carbon, as in 2,2-difluoro-1-methylcyclohexane, introduces a layer of complexity that transcends simple steric arguments. The C-F bond is the most polarized single bond in organic chemistry, and its presence can induce profound stereoelectronic effects that can stabilize or destabilize conformations in counter-intuitive ways.[8][9] These include hyperconjugative interactions and non-classical hydrogen bonds (NCHBs), where polarized C-H bonds interact favorably with the electronegative fluorine atoms.[8][10] This guide will dissect this interplay, providing the tools to predict, measure, and rationalize the conformational behavior of these molecules.

The Conformational Equilibrium: A Tale of Two Chairs

The core of the analysis lies in understanding the equilibrium between the two chair conformers of 2,2-difluoro-1-methylcyclohexane: one with the methyl group in the equatorial position and the other with the methyl group in the axial position.

Figure 1: Chair-chair interconversion of 2,2-difluoro-1-methylcyclohexane.

-

Equatorial Methyl Conformer (Left): In this conformation, the bulky methyl group occupies the sterically preferred equatorial position, minimizing 1,3-diaxial interactions.[4][7] This is the expected ground state based on classical steric principles.

-

Axial Methyl Conformer (Right): This conformer is significantly destabilized by the steric clash between the axial methyl group and the axial hydrogens at the C3 and C5 positions.[6] While the gem-difluoro group at C2 does polarize the axial hydrogens at C4 and C6, creating the potential for stabilizing C-H···F interactions, these effects are generally insufficient to overcome the substantial steric penalty of an axial methyl group. Therefore, the equilibrium heavily favors the equatorial methyl conformer.

Experimental Protocol: Variable Temperature (VT) NMR Spectroscopy

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) is the definitive experimental technique for quantifying conformational equilibria. By cooling the sample, the rate of chair-chair interconversion can be slowed to the point where distinct signals for each conformer can be resolved.[8][11] 19F NMR is particularly powerful in this context due to the large chemical shift difference typically observed between axial and equatorial fluorine atoms.[5][12]

Step-by-Step VT-NMR Workflow

-

Sample Preparation:

-

Dissolve 5-10 mg of the 2,2-difluoro-1-methylcyclohexane derivative in a suitable deuterated solvent (e.g., acetone-d6, dichloromethane-d2, or a hexane/benzene-d6 mixture) in a 5 mm NMR tube.

-

Causality: The choice of solvent is critical, as polarity can influence the conformational equilibrium.[13] Less polar solvents often reveal more of the intrinsic, intramolecular forces, while polar solvents can stabilize more polar conformers.

-

-

Spectrometer Setup & Initial Acquisition:

-

Acquire a standard 1H and 19F{1H} spectrum at ambient temperature (e.g., 298 K). At this temperature, ring inversion is typically fast, resulting in averaged signals.

-

-

Low-Temperature Data Acquisition:

-

Cool the sample in a stepwise manner (e.g., in 10-20 K increments). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.

-

Continue cooling until the signals for the two conformers are sharp and well-resolved (the "slow-exchange regime"). This temperature is often below -80 °C (193 K).[8][14]

-

-

Data Analysis & Quantification:

-

In the slow-exchange regime, carefully integrate the corresponding signals for the major (equatorial-Me) and minor (axial-Me) conformers in the 19F NMR spectrum.

-

Calculate the equilibrium constant: K_eq = [Equatorial] / [Axial] .

-

Calculate the Gibbs free energy difference: ΔG° = -RT ln(K_eq) , where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

-

Figure 2: Experimental workflow for VT-NMR analysis.

Computational Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry, particularly Density Functional Theory (DFT), provides an indispensable parallel approach to experimental analysis. It allows for the prediction of conformer geometries, relative energies, and the deconstruction of stabilizing and destabilizing interactions.[15][16]

Step-by-Step DFT Workflow

-

Structure Generation:

-

Build the 3D structures of both the equatorial-methyl and axial-methyl chair conformers using a molecular editor.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a full geometry optimization and frequency calculation for each conformer.

-

Causality: A robust and commonly used level of theory for such systems is M06-2X/aug-cc-pVTZ .[8][10] The M06-2X functional is well-suited for systems with non-covalent interactions, and the large basis set provides high accuracy. The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

-

Energy Calculation:

-

Extract the Gibbs free energies (G) from the output files of the frequency calculations. The difference, ΔG = G(axial) - G(equatorial) , gives the predicted free energy difference.

-

-

Advanced Analysis (Optional but Recommended):

-

Perform Natural Bond Orbital (NBO) analysis on the optimized geometries.[10][17]

-

Causality: NBO analysis dissects the complex electronic structure into intuitive chemical concepts. It can quantify the energies of specific donor-acceptor interactions (hyperconjugation) and electrostatic interactions, providing a deep, causal understanding of why one conformer is more stable than the other.[8][17]

-

Figure 3: Computational workflow for DFT analysis.

Data Synthesis and Interpretation

A robust conformational analysis relies on the synergy between experimental and computational data. The results from both methodologies should be compared and contrasted to build a comprehensive model.

| Parameter | Equatorial-Methyl Conformer | Axial-Methyl Conformer | Dominant Rationale |

| Relative Gibbs Free Energy (ΔG°) | 0.0 kcal/mol (Reference) | ~ +1.5 - 2.0 kcal/mol | Steric (1,3-Diaxial Strain) |

| Predicted Population (298 K) | > 95% | < 5% | Boltzmann Distribution |

| Characteristic ¹⁹F Chemical Shift | Distinct δ₁ | Distinct δ₂ | Different electronic environments |

| Key ³J_HF Coupling (H1-ax to F-ax) | Small (gauche) | Large (anti-periplanar) | Karplus Relationship |

Table 1: Representative data summary for the conformational analysis of 2,2-difluoro-1-methylcyclohexane. Exact values are system-dependent and should be determined experimentally and computationally.

The data consistently indicates that the steric demand of the methyl group is the overriding factor in determining the conformational preference. The equatorial conformer is significantly lower in energy, and thus, it is the overwhelmingly dominant species in the equilibrium.

Conclusion and Outlook for Drug Development

The demonstrates a classic case where steric effects dominate over more subtle stereoelectronic contributions. While fluorine's influence is profound in many systems, leading to counter-intuitive axial preferences through effects like non-classical hydrogen bonding, the energetic penalty of an axial methyl group's 1,3-diaxial interactions is too significant to overcome in this substitution pattern.[7][8][13]

For drug development professionals, this understanding is paramount. The conformation a molecule adopts—its three-dimensional shape—is inextricably linked to its biological activity.[1][9][18] By controlling the conformational equilibrium of a cyclohexane core through strategic substitution, medicinal chemists can lock a molecule into its "bioactive" conformation, enhancing its binding affinity for a target receptor and improving its pharmacokinetic profile.[19][20] The robust and complementary methodologies of VT-NMR spectroscopy and high-level DFT calculations provide the necessary tools to confidently assign and quantify these conformational preferences, enabling a more rational and efficient drug design process.

References

-

O'Hagan, D. (2024). Conformational Analysis Explores the Role of Electrostatic Nonclassical C-F···H-C Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry. [Link]

-

Linclau, B., et al. (2020). Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3-Diaxial Interactions. Angewandte Chemie International Edition. [Link]

-

Meanwell, N. A. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Chemical Sciences. [Link]

-

Gaur, R., et al. (2023). Fluorine in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]

-

Tress, M., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]

-

Linclau, B., et al. (2020). Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3-Diaxial Interactions. ScienceOpen. [Link]

-

ResearchGate. (n.d.). An exo-anomeric effect has been argued for difluoromethylene cyclohexanes 6 and 7. ResearchGate. [Link]

-

O'Hagan, D. (2024). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. ACS Publications. [Link]

-

Carcenac, Y., et al. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. New Journal of Chemistry. [Link]

-

Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1-Difluorocyclohexane. The Journal of Chemical Physics. [Link]

-

Wikipedia. (n.d.). Anomeric effect. Wikipedia. [Link]

-

ResearchGate. (2016). Fluorine NMR. Spectra of conformationally constrained Gem-difluorocyclohexanes. ResearchGate. [Link]

-

O'Hagan, D., & Linclau, B. (2020). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry. [Link]

-

Freitas, M. P. (2025). Difluorinated Cyclohexanes: Energetics and Intra- and Intermolecular Interactions. Chemistry – A European Journal. [Link]

-

Grealis, C., et al. (2024). The conformational effect of 1,3-fluorination is magnified upon chain extension. The Journal of Organic Chemistry. [Link]

-

Sloop, J. C. (2016). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Universal Journal of Chemistry. [Link]

-

Belyakov, A. V., et al. (2013). Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: Ab initio study and NBO analysis. Structural Chemistry. [Link]

-

da Silva, E. F., & Tormena, C. F. (2023). EXPLICIT SOLVENT AND CONFORMATIONAL DYNAMICS PLAY A ROLE FOR J-COUPLING CALCULATIONS. Proceedings.Science. [Link]

-

Al-Abadleh, H. A. (2013). Structural properties, theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds. Fluorine notes. [Link]

-

Freitas, M. P. (2025). Difluorinated Cyclohexanes: Energetics and Intra- and Intermolecular Interactions. ChemPhysChem. [Link]

-

LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. [Link]

-

OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 8. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - The C–F bond as a conformational tool in organic and biological chemistry [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. scienceopen.com [scienceopen.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Difluorinated Cyclohexanes: Energetics and Intra- and Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 20. inhancetechnologies.com [inhancetechnologies.com]

Technical Guide: pKa Values of Fluorinated Cyclohexane-1-Carboxylic Acids

Part 1: Executive Summary & Strategic Context

Audience: Medicinal Chemists, Structural Biologists, and Formulation Scientists.

Fluorination of aliphatic rings is a cornerstone strategy in modern drug design. It serves three primary functions: metabolic blocking (preventing CYP450 oxidation), lipophilicity modulation (lowering logD), and electronic tuning (altering pKa).

For cyclohexane-1-carboxylic acids, the introduction of fluorine atoms creates a complex interplay between inductive electron withdrawal and conformational stereodynamics. Unlike aromatic systems where Hammett equations provide linear predictability, aliphatic fluorination requires a nuanced understanding of through-bond (inductive) versus through-space (field) effects and their dependence on the chair conformation (axial vs. equatorial).

This guide provides a technical analysis of the acidity (pKa) of these systems, establishing a predictive framework where experimental data is sparse, and detailing the rigorous protocols required for empirical determination.

Part 2: Mechanistic Principles of Acidity

The Inductive Decay Rule ( )

The primary driver of increased acidity in fluorinated acids is the stabilization of the carboxylate anion (

-

-Fluorination (C2): Maximum effect. The fluorine is 2 bonds away from the acidic proton. Drastic pKa reduction (

-

-Fluorination (C3): Moderate effect.[1] 3 bonds separation. Significant pKa reduction (

-

-Fluorination (C4): Minor effect. 4 bonds separation. Slight pKa reduction (

Stereoelectronic & Solvation Effects

In cyclohexane systems, the acidity is also governed by the spatial orientation of the carboxyl group.

-

Trans-4-fluoro vs. Cis-4-fluoro: The trans isomer places the carboxyl group in an equatorial position (assuming the smaller Fluorine is axial or the ring flips to accommodate the bulky COOH equatorially). Equatorial carboxylates are better solvated by water than axial ones due to reduced steric crowding from 1,3-diaxial hydrogens. Better solvation stabilizes the anion, making the equatorial isomer (trans) more acidic than the axial (cis) isomer.[2]

Logic Visualization (SAR)

The following diagram illustrates the decision logic for predicting acidity based on substitution patterns.

Figure 1: Structure-Acidity Relationship (SAR) logic flow for fluorinated cyclohexanecarboxylic acids.

Part 3: Data Compendium

The following values represent a synthesis of measured data from bioisostere literature and high-confidence predictions based on linear and cyclopentane analogs.

Table 1: Reference Linear Fluorinated Acids

Use these as the "floor" for acidity predictions.

| Compound | Structure | pKa (Water) | Inductive Source |

|---|

| Acetic Acid |

Table 2: Fluorinated Cyclohexane-1-Carboxylic Acids

| Compound | Position | Stereochem | pKa (Est/Meas) | Rationale |

| Cyclohexanecarboxylic Acid | - | - | 4.90 (Meas) | Reference Standard [1]. |

| 2-Fluorocyclohexane-1-COOH | racemic | ~2.9 - 3.1 | Proximity to COOH mimics fluoroacetic acid, attenuated by ring constraints. | |

| 3,3-Difluorocyclohexane-1-COOH | - | 3.85 (Meas*) | Value based on 3,3-difluorocyclopentane analog [2]. Strong | |

| 4-Fluorocyclohexane-1-COOH | trans | ~4.50 | Weak inductive effect; equatorial COOH stabilized by solvation. | |

| 4-Fluorocyclohexane-1-COOH | cis | ~4.65 | Axial COOH is sterically hindered from optimal solvation, raising pKa. | |

| 4,4-Difluorocyclohexane-1-COOH | - | 4.25 - 4.40 | Additive inductive effect of two fluorines at |

> Note: "Meas" indicates a value derived from a close structural analog (cyclopentane) verified in bioisostere studies.*

Part 4: Experimental Protocols

When literature values are insufficient, precise determination is required. The following protocols are optimized for fluorinated aliphatic acids.

Method A: Potentiometric Titration (Gold Standard)

Applicability: Soluble samples (>1 mM), high precision required (

-

Preparation:

-

Dissolve 3-5 mg of the fluorinated acid in 20 mL of degassed water (containing 0.15 M KCl for ionic strength maintenance).

-

Note: If solubility is poor, use a co-solvent method (Water/Methanol) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

-

-

Titration:

-

Use a standardized carbonate-free NaOH titrant (0.01 M).

-

Perform titration under inert atmosphere (

or Argon) to prevent -

Record pH after every 5-10

L addition using a calibrated glass electrode.

-

-

Data Analysis:

-

Do not rely solely on the inflection point. Use the Gran Plot method to linearize the data before and after the equivalence point.

-

Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point (

).

-

Method B: NMR pH Titration (Sparse Sample)

Applicability: Low solubility, small sample mass (<1 mg), or impure samples (peaks can be resolved).

-

Sample Setup:

-

Prepare a buffer series ranging from pH 2 to pH 8 (phosphate/citrate buffers in

or -

Dissolve the fluorinated acid in the buffer series.

-

-

Measurement:

-

Acquire

-NMR or -

Track the chemical shift (

) of the

-

-

Calculation:

-

Fit the chemical shift (

) vs. pH data to the sigmoidal equation:

-

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

Part 5: References

-

Cyclohexanecarboxylic acid pKa Reference:

-

Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 7966, Cyclohexanecarboxylic acid.

-

URL:[Link]

-

-

3,3-Difluorocyclopentanecarboxylic acid pKa:

-

Source: ChemicalBook Product Database (CAS 1260897-05-9).

-

-

Potentiometric Titration Guidelines:

-

Source: Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

-

URL:[Link]

-

-

NMR Titration Methodology:

-

Source: Wallace, M. et al. "Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques." Analytical Chemistry.

-

URL:[Link]

-

-

Inductive Effects of Fluorine:

Sources

The Strategic Role of 2,2-Difluoro-1-methylcyclohexane-1-carboxylic Acid in Modern Drug Discovery

Executive Summary: Escaping Flatland with Fluorinated Scaffolds

In contemporary medicinal chemistry, the paradigm has shifted away from planar, sp2-hybridized aromatic rings toward highly functionalized, sp3-rich aliphatic architectures. This transition, often termed "escaping flatland," aims to improve the physicochemical properties and clinical success rates of drug candidates. Among the most advanced building blocks in this space is 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid (CAS: 1780960-26-0)[1].

This specific cycloaliphatic scaffold integrates three distinct structural features: a three-dimensional cyclohexane core, an alpha-quaternary stereocenter (C1 methyl group), and a gem-difluoro moiety at the C2 position. Together, these elements create a conformationally locked, metabolically shielded, and sterically demanding bioisostere. This whitepaper provides an in-depth technical analysis of the physicochemical causality, structural advantages, and validated synthetic workflows for incorporating this building block into drug discovery pipelines.

Physicochemical & Stereoelectronic Causality

The utility of 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid is not merely structural; it is fundamentally stereoelectronic. Every functional group on this scaffold serves a specific, predictable role in modulating the molecule's behavior in biological systems[2].

The gem-Difluoro Effect: pKa Modulation and Lipophilicity

The introduction of a gem-difluoro group adjacent to a functionalized carbon exerts a profound inductive effect (-I). Fluorine is the most electronegative element, and the CF2 moiety strongly pulls electron density away from the C1 position through the sigma bond network.

-

pKa Causality: This electron withdrawal stabilizes the conjugate base of the C1 carboxylic acid, significantly lowering its pKa compared to non-fluorinated analogs. If the carboxylic acid is converted into a primary amine (via Curtius rearrangement), the inductive effect similarly lowers the pKa of the conjugate acid, rendering the resulting amine less basic. This is a critical strategy for improving the passive membrane permeability of basic drugs[2].

-

Lipophilicity (LogP): While fluorine is highly electronegative, the C-F bond is poorly polarizable. The gem-difluoro group typically increases the lipophilicity (LogP) of the aliphatic ring, enhancing blood-brain barrier (BBB) penetration and target binding affinity driven by the hydrophobic effect.

Conformational Locking via Dipole Minimization

Cyclohexane rings typically undergo rapid chair-to-chair flipping. However, the presence of the highly electronegative gem-difluoro group and the bulky C1 methyl/carboxylic acid groups introduces severe 1,3-diaxial interactions and dipole-dipole repulsions. To minimize these high-energy states, the molecule is forced into a single, highly favored chair conformation. By locking the conformation, researchers reduce the entropic penalty that occurs when a flexible molecule binds to its target receptor, thereby increasing binding affinity[3].

Metabolic Shielding

Cytochrome P450 (CYP) enzymes frequently oxidize unhindered aliphatic rings, particularly at positions alpha to heteroatoms or carbonyls. The C1 methyl group creates an alpha-quaternary center, completely blocking alpha-oxidation and significantly slowing down Phase II glucuronidation due to extreme steric hindrance. Furthermore, the C2 fluorines block metabolism at the adjacent beta position, effectively creating a "metabolic shield" around the most vulnerable sector of the molecule[2].

Structural features and physicochemical causality of the difluoro-methyl scaffold.

Quantitative Data: Impact of Substitution on the Scaffold

To illustrate the profound impact of the alpha-methyl and gem-difluoro groups, the table below summarizes the theoretical and observed physicochemical shifts across the structural evolution of the cyclohexane scaffold.

| Structural Scaffold | Calculated pKa (Acid) | Estimated LogP | Conformational Flexibility | CYP450 Metabolic Liability |

| Cyclohexanecarboxylic acid | ~ 4.90 | 1.8 | High (Rapid flipping) | High (Alpha-oxidation) |

| 1-Methylcyclohexane-1-carboxylic acid | ~ 5.10 | 2.3 | Moderate | Medium (Alpha blocked) |

| 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid | ~ 3.80 | 2.6 | Low (Locked) | Low (Alpha/Beta blocked) |

Note: pKa and LogP values represent calculated trends demonstrating the inductive (-I) effect of fluorine lowering pKa, and the lipophilic contribution of both methyl and CF2 groups[2].

Experimental Methodologies & Self-Validating Protocols

The extreme steric hindrance at the C1 position (a quaternary center flanked by a CF2 group) renders standard peptide coupling reagents (e.g., EDC/HOBt, DCC) highly inefficient. The causality is purely spatial: the bulky activated ester intermediate cannot be easily approached by an incoming nucleophile. Therefore, highly reactive intermediates (such as acyl chlorides or acyl azides) must be utilized[4].

Workflow 1: Synthesis of Sterically Hindered Amides via Acyl Chloride

To overcome the steric bulk, the carboxylic acid must be converted into a highly electrophilic acyl chloride.

Step-by-Step Protocol:

-

Activation: Dissolve 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Reagent Addition: Add oxalyl chloride (2.0 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous N,N-Dimethylformamide (DMF, 0.05 eq). Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate, which acts as the true, highly reactive chlorinating agent.

-

Gas Evolution: Stir the reaction at room temperature for 2 hours. Self-Validation: The reaction is complete when the vigorous evolution of CO and CO2 gases ceases.

-

Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. Do not purify via chromatography due to high reactivity.

-

Coupling: Redissolve the crude acyl chloride in anhydrous DCM. Add the desired amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) at 0 °C.

-

Monitoring: Stir for 12 hours at room temperature. Self-Validation: Quench a micro-aliquot in methanol and analyze via LC-MS; the presence of the methyl ester indicates unreacted acyl chloride, while the target mass indicates successful amide formation.

Workflow 2: Curtius Rearrangement to Access the Amine Bioisostere

Converting the carboxylic acid to an amine yields a highly valuable, sterically hindered, low-pKa aliphatic amine. The Curtius rearrangement is the optimal method, as it proceeds via a concerted mechanism that is unaffected by the steric bulk at the C1 position.

Step-by-Step Protocol:

-

Azide Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene. Add Triethylamine (1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.2 eq) at room temperature.

-

Thermal Rearrangement: Heat the mixture to 90 °C for 3 hours. Causality: Heat drives the concerted loss of nitrogen gas (N2) and the migration of the alkyl group to the nitrogen atom, forming an isocyanate intermediate.

-

Trapping the Isocyanate:

-

For Boc-protected amine: Add tert-butanol (10 eq) directly to the hot toluene mixture and reflux for an additional 12 hours.

-

For free amine: Cool the mixture, evaporate the solvent, and hydrolyze the isocyanate using aqueous HCl (6M) in THF.

-

-

Isolation: Neutralize the aqueous layer with NaOH, extract with ethyl acetate, dry over Na2SO4, and concentrate. Self-Validation: Confirm the loss of the carboxylic acid C=O stretch (~1700 cm⁻¹) and the appearance of the amine/carbamate signals in FTIR and ¹H-NMR.

Step-by-step workflow for the Curtius rearrangement of the sterically hindered acid.

Conclusion

2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid is a masterclass in rational bioisosteric design. By combining the 3D topology of a cyclohexane ring with the metabolic shielding of an alpha-methyl group and the stereoelectronic locking of a gem-difluoro moiety, it provides drug discovery scientists with a robust tool to overcome poor pharmacokinetics, rapid metabolism, and off-target flexibility. While its steric hindrance demands aggressive synthetic activation strategies, the resulting physicochemical benefits make it an invaluable asset in the pursuit of next-generation therapeutics.

References

- AChemBlock. "2,2-difluoro-1-methylcyclohexane-1-carboxylic acid 95% | CAS: 1780960-26-0". achemblock.com.

- ResearchGate. "Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks". researchgate.net.

- National Institutes of Health (PMC). "Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors". nih.gov.

- BenchChem Technical Support. "Synthesis of gem-Difluorocyclohexane". benchchem.com.

Sources

The Gem-Difluoro Effect: Lipophilicity, LogP, and Conformational Tuning in 2,2-Difluorocyclohexane Building Blocks

The Bioisosteric Paradigm: Rethinking Aliphatic Fluorination

As a Senior Application Scientist, I frequently encounter a pervasive misconception in drug design: the assumption that adding fluorine universally increases a molecule's lipophilicity. While substituting hydrogen for fluorine on an aromatic ring typically increases the partition coefficient (LogP) due to the low polarizability of the C-F bond and an increase in hydrophobic surface area, aliphatic fluorination behaves entirely differently .

The introduction of 2,2-difluorocyclohexane building blocks into a molecular scaffold is a masterclass in bioisosteric replacement. By replacing a methylene (

Thermodynamic Causality: Why Gem-Difluorination Lowers LogP

To understand the experimental data, we must first establish the causality behind the physicochemical shift. Why does a 2,2-difluorocyclohexane derivative exhibit a lower LogP than its unfluorinated parent?

The answer lies in the localized dipole moment and hydration energy . In an aliphatic system like cyclohexane, the highly electronegative fluorine atoms create a strong, unshielded local dipole. Unlike aromatic systems, where

Caption: Phase partitioning mechanism of 2,2-difluorocyclohexane vs. cyclohexane.

Empirical data confirms this thermodynamic model. The gem-difluorination of a cyclohexane ring typically decreases the LogP by approximately 0.5 to 0.8 units[3][4].

Quantitative Property Profiling: LogP and pKa Data

To facilitate rational drug design, I have synthesized the quantitative property shifts associated with fluorinated cyclohexane building blocks. The table below highlights the stark contrast between parent hydrocarbons, isolated fluorines, and functionalized 2,2-difluoro derivatives.

| Compound | Molecular Weight ( g/mol ) | Experimental / Computed LogP | pKa (Relevant Group) | Key Structural Feature |

| Cyclohexane | 84.16 | ~3.40 | N/A | Parent hydrocarbon |

| 1,1-Difluorocyclohexane | 120.14 | 2.60[4] | N/A | Isolated gem-difluoro |

| 1,3-Difluorocyclohexane | 120.14 | 2.30[5] | N/A | 1,3-diaxial polarity |

| 4-Bromo-1,1-difluorocyclohexane | 199.04 | 2.31[6] | N/A | Halogenated building block |

| 2,2-Difluorocyclohexane-1,3-dione | 148.11 | ~0.50 | ~8.5[7] | Acidic dione adjacent to |

Impact on Adjacent Functional Groups (-I Effect)

When the gem-difluoro group is positioned at the 2-position relative to a functional group (e.g., in 2,2-difluorocyclohexan-1-amine or 2,2-difluorocyclohexane-1-carboxylic acid), it exerts a profound inductive electron-withdrawing effect (-I effect) .

This stereoelectronic pull drastically alters the acid-base equilibrium of the adjacent moiety. For instance, the pKa of 2,2-difluorocyclohexane-1,3-dione drops to ~8.5, making it significantly more acidic than the unfluorinated cyclohexane-1,3-dione parent compound (pKa ~10)[7][8]. For drug developers, this means that a 2,2-difluoro substitution will not only lower the intrinsic LogP but will also shift the ionization state at physiological pH (7.4), leading to a massive reduction in the distribution coefficient (LogD).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without clearing the defined analytical checkpoints.

Protocol A: Synthesis of 2,2-Difluorocyclohexane Building Blocks via Deoxofluorination

Causality & Reagent Choice: Traditional deoxofluorination of 2-substituted cyclohexanones using DAST (Diethylaminosulfur trifluoride) often results in significant elimination byproducts (e.g., monofluoroalkenes) due to the enolizable nature of the

Caption: Synthesis workflow for 2,2-difluorocyclohexane building blocks.

Step-by-Step Methodology:

-

Preparation: Dissolve the protected 2-oxocyclohexane derivative (1.0 eq) and

(3.0 eq) in anhydrous dichloromethane ( -

Activation: Cool the mixture to -78 °C. Slowly add XtalFluor-E (2.0 eq) portion-wise to control the exothermic activation.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench: Quench carefully with saturated aqueous

at 0 °C until CO2 evolution ceases. -

Self-Validating Checkpoint (

NMR): Extract an aliquot of the crude organic layer and run a quick-

Success: A characteristic AB quartet (if the ring is conformationally locked/chiral) or a sharp singlet between -90 and -110 ppm confirms

formation. -

Failure: A signal near -160 ppm indicates elimination to the monofluoroalkene. Do not proceed to column chromatography if the alkene ratio exceeds 15%; optimize the temperature gradient instead.

-

Protocol B: High-Throughput Shake-Flask / RP-HPLC LogP Determination

Causality & Phase Equilibration: A common failure point in LogP determination is the volume shift caused by mixing dry 1-octanol and dry water (octanol dissolves ~2.3 M water). Pre-saturation is mandatory to ensure the thermodynamic environment remains constant during the assay.

Step-by-Step Methodology:

-

Phase Pre-saturation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours at 25.0 ± 0.1 °C. Separate the phases.

-

Sample Preparation: Dissolve the 2,2-difluorocyclohexane building block in the pre-saturated octanol phase to a concentration of 1 mM.

-

Partitioning: Combine 5 mL of the spiked octanol phase with 5 mL of the pre-saturated aqueous phase in a thermostatic shake-flask. Shake at 100 rpm for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

-

Quantification: Analyze both phases using Reverse-Phase HPLC (RP-HPLC) with a UV/Vis or CAD detector.

-

Self-Validating Checkpoint (Reference Standard): Run Toluene (Literature LogP = 2.73) alongside your unknown.

-

Validation: If the measured LogP of Toluene deviates by >0.05 units from 2.73, your phases are not at thermodynamic equilibrium, or your HPLC calibration curve is compromised. Re-equilibrate the phases before trusting the 2,2-difluorocyclohexane data.

-

Conclusion

The 2,2-difluorocyclohexane motif is a highly sophisticated building block that requires a nuanced understanding of stereoelectronics and thermodynamics. By recognizing that gem-difluorination of aliphatic rings decreases LogP while significantly lowering the pKa of adjacent functional groups, drug developers can rationally tune the pharmacokinetic profiles of their candidates. Utilizing self-validating protocols ensures that these complex physicochemical properties are measured and synthesized with absolute precision.

References

-

PubChem. "1,1-Difluorocyclohexane | C6H10F2 | CID 164586". National Center for Biotechnology Information.[Link]

-

PubChem. "1,3-Difluorocyclohexane | C6H10F2 | CID 20578755". National Center for Biotechnology Information.[Link]

-

Moroz, B., et al. "6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs". ResearchGate.[Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,1-Difluorocyclohexane | C6H10F2 | CID 164586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Difluorocyclohexane | C6H10F2 | CID 20578755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate | 179990-31-9 | Benchchem [benchchem.com]

- 8. 4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate | 179990-31-9 | Benchchem [benchchem.com]

Technical Guide: Metabolic Stability of gem-Difluoro Cyclohexane Carboxylic Acids

This guide serves as a technical resource for medicinal chemists and pharmacologists evaluating the gem-difluorocyclohexane moiety as a bioisostere for metabolic optimization.

Executive Summary

The incorporation of a gem-difluoro motif (

Unlike simple alkyl-to-fluoro substitutions, the gem-difluoro cyclohexane carboxylic acid motif offers a unique balance: it sterically and electronically protects the ring from oxidation without introducing the massive lipophilicity penalty often associated with other halogens or bulky alkyl groups.

Physicochemical Foundations

Electronic Effects and pKa Modulation

The fluorine atom is the most electronegative element (

- -Fluorination: If the fluorine is adjacent to the carboxyl group, the pKa drops significantly (e.g., acetic acid pKa ~4.76 vs. difluoroacetic acid pKa ~1.24).

-

Distal (4,4-) Fluorination: In 4,4-difluorocyclohexanecarboxylic acid, the fluorine atoms are distal (

-position). The through-bond inductive effect is attenuated. However, through-space field effects still result in a measurable, though smaller, increase in acidity (decrease in pKa) compared to the non-fluorinated parent.-

Implication: A lower pKa increases the fraction of the anionic species at physiological pH (7.4), potentially reducing passive membrane permeability (

) while improving solubility.

-

Lipophilicity (LogP/LogD)

The

-

Polarity vs. Lipophilicity: While the C-F bond is non-polarizable (low London dispersion forces), it has a high dipole moment.

-

Net Effect: Replacing a

with

Conformational "Locking" and Ring Puckering

The gem-difluoro group introduces specific conformational preferences due to:

-

C-F Bond Length: Shorter (1.35 Å) than C-C (1.54 Å).

-

Dipole Repulsion: The two fluorine atoms repel each other and adjacent electron-rich centers.

-

Gauche Effect: In some contexts, C-F bonds prefer to be gauche to adjacent electron-donating orbitals (

).

In 4,4-difluorocyclohexanecarboxylic acid, the carboxylic acid group generally retains its preference for the equatorial position (A-value

Mechanisms of Metabolic Stabilization[1]

The primary driver for using this motif is to extend the in vivo half-life (

Blocking CYP450 Oxidation

Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) typically oxidize lipophilic rings at the most accessible C-H bonds (often the 4-position of a cyclohexane ring).

-

C-H vs. C-F Bond Strength: The C-F bond energy (

kcal/mol) is significantly higher than that of a C-H bond ( -

Mechanism: The oxidative cycle of CYP450 involves hydrogen atom abstraction (HAT) by the high-valent Iron-Oxo species (

). Replacing H with F renders this abstraction energetically impossible under physiological conditions. -

Metabolic Switching: Blocking the primary soft spot (C4) forces the enzyme to attack less favorable sites (metabolic switching), often significantly slowing the overall rate of metabolism.

Decision Tree: Bioisosteric Replacement

The following logic flow illustrates when to deploy the gem-difluoro cyclohexane motif.

Figure 1: Decision logic for implementing gem-difluorination during lead optimization.

Experimental Protocols: Metabolic Stability Assessment

To validate the stability of the gem-difluoro analog, a comparative Microsomal Stability Assay is required.

Materials

-

Test Compounds: Non-fluorinated parent and 4,4-difluoro analog (1 µM final conc).

-

System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

-

Cofactor: NADPH regenerating system (or 1 mM NADPH).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Analysis: LC-MS/MS (Triple Quadrupole).

Workflow Diagram

Figure 2: Standard workflow for determining Intrinsic Clearance (

Data Interpretation

Calculate the in vitro intrinsic clearance (

Success Criteria:

-

A statistically significant reduction in

for the difluoro analog compared to the parent. -

Identification of "metabolic switching" via MetID (checking if oxidation has moved to a less labile site).

Comparative Data Analysis

The table below summarizes typical shifts in physicochemical properties when converting a cyclohexane carboxylic acid to its 4,4-difluoro analog.

| Parameter | Cyclohexane Carboxylic Acid | 4,4-Difluoro Analog | Impact / Notes |

| pKa | ~4.9 | ~4.5 - 4.7 | Slight increase in acidity due to field effects. |

| LogP | Reference (X) | X - 0.5 | Decreased lipophilicity due to C-F bond polarity. |

| Metabolic Stability ( | Low (if C4 is soft spot) | High | Blocked hydroxylation at C4. |

| Solubility | Moderate | Improved | Driven by lower LogP and higher ionization at pH 7.4. |

| Conformation | Chair (Equatorial COOH) | Distorted Chair | Ring flattening may slightly alter binding affinity. |

Synthesis Implications

Accessing these analogs is straightforward, ensuring they are viable for SAR (Structure-Activity Relationship) studies.

-

Precursor: Ethyl 4-oxocyclohexanecarboxylate.

-

Fluorination: Deoxofluorination using DAST, Deoxo-Fluor®, or XtalFluor® converts the ketone to the gem-difluoro moiety.

-

Hydrolysis: Standard LiOH/THF/Water hydrolysis yields the final acid.

References

-

Holovach, S., et al. (2022). "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry – A European Journal. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Grygorenko, O. O., et al. (2018). "The gem-dimethyl group in medicinal chemistry: effects on physicochemical properties and metabolic stability." ChemMedChem. (Contextual comparison to gem-difluoro). Link

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Microsomal Assay protocols). Link

The Evolution and Engineering of Fluorinated Cycloalkane Amino Acid Analogs

Abstract The integration of fluorine into alicyclic amino acid scaffolds represents a profound advancement in medicinal chemistry and radiopharmacology. By combining the conformational rigidity of cycloalkanes with the unique stereoelectronic properties of fluorine, researchers have engineered molecules with enhanced metabolic stability, tailored lipophilicity, and highly specific biological targeting capabilities. As a Senior Application Scientist, I present this technical whitepaper to dissect the historical milestones, structural implications, and modern synthetic methodologies of fluorinated cycloalkane amino acid (FCAA) analogs, culminating in a self-validating experimental protocol for their synthesis.

Introduction: The Intersection of Conformational Rigidity and Fluorine Chemistry

Non-canonical amino acids are foundational to modern peptide engineering and peptidomimetic drug discovery. Among these, cycloalkane amino acids (e.g., cyclopropane, cyclobutane, and cyclopentane derivatives) force severe constraints on the

The strategic introduction of a fluorine atom into these strained rings introduces a new dimension of control. Fluorine is highly electronegative, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). When fluorine is introduced into a small cycloalkane, the preferred ring pucker is dictated by a delicate competition between steric effects and hyperconjugation (e.g.,

Historical Milestones & The Rise of Radiodiagnostics

The most prominent success story in the realm of FCAAs is the development of Fluciclovine (anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid, or FACBC).

Developed in the 1990s at Emory University by Dr. Mark Goodman and colleagues, FACBC was initially conceptualized and published in 1999 as a positron emission tomography (PET) imaging agent for brain tumors[3][4]. Unlike normal glucose-based radiotracers (like FDG), this synthetic amino acid is actively transported across mammalian cell membranes by specific amino acid transporters (such as LAT-1 and ASCT2), which are heavily upregulated in various cancer cells[5][6].

The clinical trajectory of FACBC shifted when its low urinary excretion profile made it an ideal candidate for imaging the pelvic region, specifically for prostate cancer[7]. In 2014, Blue Earth Diagnostics acquired the compound, leading to its FDA approval in May 2016 under the trade name Axumin®[3][4]. Today, it remains a critical diagnostic tool for detecting recurrent prostate cancer in men with elevated prostate-specific antigen (PSA) levels[3][5].

Fig 1: Historical timeline of Fluciclovine (FACBC) development.

Beyond radiotracers, contemporary initiatives like the European FLUORAAC project are actively incorporating fluorinated cyclopropane amino acids into the N-terminal scaffolds of complex peptides (e.g., Pepstatin A) to develop potent, selective inhibitors against Cathepsin D—a lysosomal protein implicated in Alzheimer's disease and malignant tumors[8][9].

Structural and Pharmacological Implications

The incorporation of FCAAs into drug leads relies on predictable pharmacological shifts. Table 1 summarizes the key properties modulated by varying the cycloalkane ring size.

Table 1: Comparative Pharmacological Properties of FCAAs

| Compound Class | Ring Size | Key Property Modulated | Primary Application / Example |

| Fluorocyclopropanes | 3 | Extreme conformational rigidity, altered amine | Peptide backbone restriction, Cathepsin D inhibition[8] |

| Fluorocyclobutanes | 4 | Favorable biodistribution, LAT-1 / ASCT2 transport affinity | PET Imaging (e.g., 18F-Fluciclovine for prostate cancer)[6] |

| Fluorocyclopentanes | 5 | Envelope pucker modulation via hyperconjugation | Bioactive pseudopeptides, GPCR ligands[2] |

The Causality of Conformational Control

In unfluorinated cyclopentanes, the ring rapidly interconverts between various envelope and half-chair conformations. By introducing a fluorine atom, the highly polarized C-F bond selectively stabilizes specific puckers through dipole-dipole interactions and gauche effects with adjacent heteroatoms[2]. When incorporated into a peptide chain, this pre-organization drastically reduces the entropic penalty of binding to a target receptor, thereby increasing binding affinity.

Advanced Synthetic Methodologies

Historically, synthesizing fluorinated cycloalkanes relied heavily on nucleophilic fluorination using Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor[10]. However, DAST is notoriously volatile, prone to explosive decomposition at elevated temperatures, and generates highly corrosive free hydrogen fluoride (HF) during the reaction[11][12].

Modern synthesis has largely pivoted to XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate). As a crystalline salt, XtalFluor-E is vastly more thermally stable and easier to handle. Crucially, when used in conjunction with a promoter (such as

Fig 2: Deoxofluorination workflow using XtalFluor-E.

Step-by-Step Experimental Protocol: Deoxofluorination of Cycloalkane Precursors

The following protocol details the synthesis of a fluorinated cycloalkane amino acid derivative (e.g., converting a protected 3-hydroxycyclobutane-1-carboxylic acid to its 3-fluoro analog) using XtalFluor-E.

Expertise & Causality Note: The choice of a low temperature (-78 °C) during the initial activation phase prevents the premature collapse of the aminosulfonium intermediate into a carbocation, which would lead to a loss of stereochemical integrity (

Materials Required:

-

N-Boc-3-hydroxycycloalkane-1-carboxylate methyl ester (1.0 eq)

-

XtalFluor-E (1.5 eq)

-

Triethylamine trihydrofluoride (

) (2.0 eq) -

Anhydrous Dichloromethane (

) -

Saturated aqueous

Step-by-Step Procedure:

-

System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon. Causality: XtalFluor-E is moisture-sensitive; adventitious water will hydrolyze the reagent into unreactive sulfinamides.

-

Substrate Dissolution: Dissolve the cycloalkanol precursor (1.0 mmol) in anhydrous

(10 mL) and cool the solution to -78 °C using a dry ice/acetone bath. -

Promoter Addition: Inject

(2.0 mmol) dropwise. Causality: The promoter acts as the exogenous fluoride source necessary to drive the -

Reagent Addition: Add XtalFluor-E (1.5 mmol) in one portion. Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature over 2 hours.

-

Self-Validation Step (Critical): Before quenching, extract a 10 µL aliquot of the reaction mixture. Dilute in

and acquire a rapid-

Validation: The appearance of a distinct multiplet (typically between -160 to -190 ppm for secondary cycloalkane fluorides) and the absence of the XtalFluor-E signal confirms successful conversion. If unreacted starting material remains, extend the reaction time. This prevents the irreversible loss of yield during premature aqueous workup.

-

-

Quenching & Workup: Once validated, cool the mixture to 0 °C and carefully quench with saturated aqueous

(10 mL) until effervescence ceases. Extract the aqueous layer with -

Purification: Dry the combined organic layers over anhydrous

, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure fluorinated cycloalkane amino acid derivative.

Future Perspectives

The evolution of FCAAs is far from complete. While 18F-radiolabeled cyclobutanes have revolutionized prostate cancer diagnostics[4][7], the next frontier lies in therapeutic integration. Projects like FLUORAAC are pioneering the use of fluorinated cyclopropanes to create highly specific, non-canonical peptides targeting lysosomal pathways[8][9]. As synthetic methodologies like XtalFluor-E deoxofluorination become more accessible and scalable, the incorporation of these rigid, stereoelectronically tuned motifs will become a standard paradigm in next-generation peptidomimetic drug discovery.

References

-

Title: Fluorinated Cyclopropane Amino Acids: from Synthesis to structural Implication in peptides for biological Applications (FLUORAAC), Source: Agence Nationale de la Recherche (ANR), URL: [Link]

-

Title: Origami with small molecules: exploiting the C–F bond as a conformational tool, Source: Beilstein Journal of Organic Chemistry, URL: [Link]

-

Title: Nuclear Medicine Technologists and Innovative Radiopharmaceuticals – A Blue Earth Diagnostics Case Study, Source: Journal of Nuclear Medicine Technology, URL: [Link]

-

Title: FDA approves Emory-developed prostate cancer imaging probe, Source: Emory University, URL: [Link]

-

Title: The Diagnostic Role of 18F-Choline, 18F-Fluciclovine and 18F-PSMA PET/CT in the Detection of Prostate Cancer With Biochemical Recurrence, Source: Frontiers in Oncology, URL: [Link]

-

Title: FDA Approval Package for Axumin (fluciclovine F 18), Source: U.S. Food and Drug Administration (FDA), URL: [Link]

-

Title: ACR–ACNM–SNMMI Practice Parameter for the Performance of Fluorine-18 Fluciclovine PET/CT for Recurrent Prostate Cancer, Source: American College of Radiology, URL: [Link]

-

Title: Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E, Source: The Journal of Organic Chemistry / Paris-Saclay, URL: [Link]

-

Title: JOB ALERT : 12 month post-doc position available, interface Chemistry/Biology - CY BioCIS, Source: CY Cergy Paris Université, URL: [Link]

Sources

- 1. Post-doc position at the IBMM at Montpellier - The European Peptide Society [eurpepsoc.com]

- 2. BJOC - Origami with small molecules: exploiting the C–F bond as a conformational tool [beilstein-journals.org]

- 3. Blue Earth Diagnostics | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

- 4. FDA approves Emory-developed prostate cancer imaging probe [news.emory.edu]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. gravitas.acr.org [gravitas.acr.org]

- 7. Frontiers | The Diagnostic Role of 18F-Choline, 18F-Fluciclovine and 18F-PSMA PET/CT in the Detection of Prostate Cancer With Biochemical Recurrence: A Meta-Analysis [frontiersin.org]

- 8. CY BioCIS [biocis.cyu.fr]

- 9. CY BioCIS [biocis.cyu.fr]

- 10. books.rsc.org [books.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]

Methodological & Application

Application Note: Synthesis and Optimization Protocols for 2,2-Difluoro-1-methylcyclohexane-1-carboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Chemical Profile

The incorporation of fluorine into aliphatic ring systems is a cornerstone strategy in modern medicinal chemistry. Specifically, gem-difluorocycloalkanes serve as highly effective, metabolically stable bioisosteres for lipophilic groups (such as tert-butyl moieties) and oxygenated heterocycles. 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid (CAS: 1780960-26-0) [1] is a highly sought-after building block that features a sterically demanding quaternary center adjacent to a gem-difluoro group[2].

Synthesizing this scaffold requires precise control over enolization, nucleophilic fluorination, and sterically hindered saponification. This application note details a robust, self-validating three-step synthetic protocol designed for high yield, safety, and scalability.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 2,2-difluoro-1-methylcyclohexane-1-carboxylic acid is achieved via a convergent three-step sequence starting from commercially available ethyl 2-oxocyclohexanecarboxylate.

-

Step 1: C1-Alkylation (Setting the Quaternary Center) The initial step involves the

-alkylation of the -

Step 2: Deoxofluorination (Installing the gem-Difluoro Group) Historically, converting a ketone to a gem-difluoride relied on Diethylaminosulfur trifluoride (DAST). However, DAST poses severe safety risks due to its tendency for violent exothermic decomposition and the generation of highly corrosive free HF[4]. To ensure a safe and scalable protocol, this workflow utilizes XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) promoted by triethylamine trihydrofluoride (Et

N·3HF)[5]. XtalFluor-E is a stable, crystalline salt that significantly suppresses the formation of vinyl fluoride elimination byproducts, providing superior chemoselectivity[6]. -

Step 3: Sterically Hindered Ester Hydrolysis The resulting ethyl ester is heavily shielded by the newly formed quaternary C1 center and the adjacent bulky CF

group. Standard mild hydrolysis (e.g., room temperature NaOH) will stall. Therefore, forcing conditions utilizing Lithium Hydroxide monohydrate (LiOH·H

Synthetic Workflow Diagram

Figure 1: Three-step synthetic workflow for 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-methyl-2-oxocyclohexanecarboxylate

Objective: Regioselective

-

Preparation: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, add ethyl 2-oxocyclohexanecarboxylate (1.0 equiv, 50 mmol) and anhydrous DMF (150 mL).

-

Deprotonation: Add finely powdered anhydrous K

CO -

Alkylation: Place the flask in a room-temperature water bath (to control mild exotherm). Add Methyl Iodide (MeI) (1.2 equiv, 60 mmol) dropwise over 10 minutes.

-

Reaction: Seal the flask under a nitrogen atmosphere and stir vigorously for 12 hours at 25 °C.

-

Workup & Self-Validation: Quench the reaction with distilled water (200 mL) and extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over Na

SO-

Validation Check: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting material.

H NMR will reveal a new distinct singlet at ~1.25 ppm corresponding to the C1-methyl group.

-

Protocol 2: Deoxofluorination using XtalFluor-E

Objective: Conversion of the C2 ketone to a gem-difluoride without triggering elimination[5].

-

Preparation: In a rigorously dried PTFE or borosilicate glass vessel, dissolve ethyl 1-methyl-2-oxocyclohexanecarboxylate (1.0 equiv, 40 mmol) and Et

N·3HF (2.0 equiv, 80 mmol) in anhydrous Dichloromethane (DCM) (120 mL) under argon. -

Reagent Addition: Cool the mixture to 0 °C. Add XtalFluor-E (1.5 equiv, 60 mmol) in three equal portions over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 16 hours.

-

Workup & Self-Validation: Carefully quench the reaction by slow addition to a saturated aqueous NaHCO

solution at 0 °C (Caution: Vigorous CO-

Validation Check:

F NMR is critical here; look for an AB quartet or complex multiplet in the -90 to -110 ppm range, confirming the gem-difluoro installation.

-

Protocol 3: Saponification of the Sterically Hindered Ester

Objective: Unmasking the carboxylic acid under forcing conditions.

-

Preparation: Dissolve the purified ethyl 2,2-difluoro-1-methylcyclohexanecarboxylate (1.0 equiv, 25 mmol) in a ternary solvent mixture of THF/MeOH/H

O (2:1:1 v/v/v, 100 mL). -

Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H

O) (3.0 equiv, 75 mmol). Attach a reflux condenser and heat the mixture to 60 °C for 8 hours. -

Workup & Self-Validation: Cool to room temperature and concentrate in vacuo to remove THF and MeOH. Dilute the remaining aqueous phase with 50 mL water and wash with Diethyl Ether (1 × 30 mL) to remove unreacted ester. Acidify the aqueous layer with 2M HCl to pH 2, which will precipitate the product. Extract the acidic aqueous layer with EtOAc (3 × 50 mL), dry over Na

SO-

Validation Check:

H NMR must show the complete disappearance of the ethyl ester signals (quartet at ~4.1 ppm and triplet at ~1.2 ppm). IR spectroscopy will show a broad O-H stretch (2500–3300 cm

-

Quantitative Data & Analytical Checkpoints

The table below summarizes the expected quantitative outcomes and critical analytical markers required to validate each step of the workflow.

| Step | Reaction Type | Reagents & Conditions | Typical Yield | Key Analytical Marker (Self-Validation) |

| 1 | MeI, K | 85–90% | ||

| 2 | Deoxofluorination | XtalFluor-E, Et | 65–75% | |

| 3 | Ester Hydrolysis | LiOH·H | 80–85% |

References

-

L'Heureux, A., Beaulieu, F., Bennett, C., Bill, D. R., Clayton, S., LaFlamme, F., Mirmehrabi, M., Tadayon, S., Tovell, D., & Couturier, M. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401-3411. Retrieved from:[Link]

-

Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from:[Link]

Sources

- 1. 2,2-difluoro-1-methylcyclohexane-1-carboxylic acid 95% | CAS: 1780960-26-0 | AChemBlock [achemblock.com]

- 2. 1780960-26-0|2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Precision Fluorination of Methylcyclohexane Carboxylate Derivatives: Reagents, Mechanisms, and Protocols

Executive Summary

The incorporation of fluorine into alicyclic systems, such as methylcyclohexane carboxylates, is a cornerstone strategy in modern drug development. Fluorination modulates lipophilicity, lowers the pKa of adjacent functional groups, and blocks metabolic liabilities (e.g., cytochrome P450-mediated oxidation). However, the stereochemically complex nature of the methylcyclohexane scaffold demands precise reagent selection to avoid elimination byproducts, undesired ring fluorination, or explosive thermal decomposition during scale-up.

This application note provides an authoritative guide on selecting the proper fluorinating reagents and executing self-validating protocols for both deoxofluorination and electrophilic α-fluorination.

Mechanistic Causality in Reagent Selection

Deoxofluorination of Hydroxyl Groups

When targeting a hydroxyl group on the cyclohexane ring, the stereochemical orientation of the starting material dictates the success of the reaction. Fluorination using dialkylaminosulfur trifluorides (such as DAST or Deoxo-Fluor) proceeds via an SN2-like mechanism, resulting in the inversion of stereochemistry. Crucially, if the hydroxyl group is in an axial position, the SN2 approach of the incoming fluoride ion is severely hindered by the 1,3-diaxial protons of the cyclohexane ring, leading to poor yields and favoring elimination[1]. Therefore, an equatorial hydroxyl group is required for efficient substitution[1].

For laboratory-scale synthesis, DAST (Diethylaminosulfur trifluoride) is highly effective. However, DAST is thermally unstable and can explosively decompose if heated above 50°C[2]. For scale-up operations, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is strictly recommended due to its enhanced safety profile and higher thermal stability[2].

Electrophilic α-Fluorination of the Carboxylate

Targeting the α-carbon of the carboxylate group requires the generation of an enolate intermediate, followed by trapping with an electrophilic fluorine source. While Selectfluor is a highly reactive electrophilic fluorinating agent, its use on complex cycloalkanes can lead to predominant and undesired ring fluorination side reactions[3].

To achieve a broader substrate scope and higher regioselectivity, NFSI (N-Fluorobenzenesulfonimide) is the reagent of choice[3]. NFSI is less electrophilic than Selectfluor, allowing for controlled α-fluorination of ketones and esters without compromising the integrity of the methylcyclohexane ring[3][4].

Fluorination Strategy Workflow

Decision matrix for selecting fluorination reagents based on target site and scale.

Quantitative Comparison of Fluorinating Reagents

| Reagent | Target Functional Group | Optimal Temp Range | Relative Safety / Stability | Primary Mechanism |

| DAST | Hydroxyl, Ketone, Carboxylic Acid | -78°C to 40°C | Low (Explosive > 50°C) | Nucleophilic (SN2 inversion) |

| Deoxo-Fluor | Hydroxyl, Ketone, Carboxylic Acid | 0°C to 80°C | High (Thermally stable) | Nucleophilic (SN2 inversion) |

| NFSI | Enolates (α-Carbon) | -78°C to 25°C | High (Stable solid) | Electrophilic (Controlled) |

| Selectfluor | Enolates, Alkenes, Arenes | 0°C to 80°C | High (Stable solid) | Electrophilic (Highly reactive) |

Self-Validating Experimental Protocols

Protocol A: Deoxofluorination using Deoxo-Fluor (Scale-Up Friendly)

Objective: Convert an equatorial hydroxy-methylcyclohexane carboxylate to its axial fluoro-derivative.

Materials:

-

Hydroxy-methylcyclohexane carboxylate (1.0 equiv)

-

Deoxo-Fluor (1.5 - 3.0 equiv)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with argon. Dissolve the hydroxy-methylcyclohexane carboxylate in anhydrous DCM (0.2 M concentration).

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath.

-

Reagent Addition: Slowly add Deoxo-Fluor dropwise via a syringe pump over 1-2 hours, maintaining the internal temperature at 0-5°C.

-

Causality: The fluorination reaction is highly exothermic. Rapid addition causes localized overheating, which promotes elimination side reactions (forming fluoro-alkene byproducts) rather than the desired substitution[2].

-

-

Reaction: Remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 12-24 hours under argon[2].

-

Quenching: Cool the mixture back to 0°C and meticulously quench by dropwise addition of saturated aqueous NaHCO

until CO

Self-Validation Criteria:

-

TLC: The fluorinated product will elute significantly faster (higher Rf) than the polar starting alcohol.

-

19F NMR: A characteristic doublet or multiplet should appear between -160 to -180 ppm.

-

1H NMR: The proton geminal to the fluorine will shift downfield (approx. 4.5 - 5.0 ppm) and exhibit a massive geminal coupling constant (

Hz).

Protocol B: Electrophilic α-Fluorination using NFSI

Objective: Introduce a fluorine atom at the α-carbon of a methylcyclohexane carboxylate via an enolate intermediate.

Materials:

-

Methylcyclohexane carboxylate derivative (1.0 equiv)

-

Lithium diisopropylamide (LDA) (1.2 equiv, 2.0 M in THF/heptane/ethylbenzene)

-

NFSI (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-